molecular formula C34H61NO7 B13773008 1,4-Diisobutyl hydrogen(Z)-N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate CAS No. 68906-34-3

1,4-Diisobutyl hydrogen(Z)-N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate

Cat. No.: B13773008
CAS No.: 68906-34-3
M. Wt: 595.8 g/mol
InChI Key: ALFGMKAIOCZYRR-YXWORILISA-N
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Description

1,4-Diisobutyl hydrogen (Z)-N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate is a complex organic compound that belongs to the class of aspartate derivatives This compound is characterized by its unique molecular structure, which includes isobutyl groups, a carboxylatoacryloyl moiety, and an octadecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diisobutyl hydrogen (Z)-N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate typically involves multiple steps, including the protection and deprotection of functional groups, esterification, and amidation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Diisobutyl hydrogen (Z)-N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or products.

    Reduction: Reduction reactions can alter the functional groups within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.

    Industry: Used in the development of new materials or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 1,4-Diisobutyl hydrogen (Z)-N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,4-Diisobutyl hydrogen (Z)-N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate include other aspartate derivatives with varying side chains and functional groups. Examples include:

  • N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate
  • 1,4-Diisobutyl hydrogen (Z)-N-(3-carboxylatoacryloyl)-L-aspartate

Uniqueness

The uniqueness of 1,4-Diisobutyl hydrogen (Z)-N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate lies in its specific combination of functional groups and molecular structure, which may confer unique properties and applications compared to other similar compounds.

Properties

CAS No.

68906-34-3

Molecular Formula

C34H61NO7

Molecular Weight

595.8 g/mol

IUPAC Name

(Z)-4-[[(2S)-1,4-bis(2-methylpropoxy)-1,4-dioxobutan-2-yl]-octadecylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C34H61NO7/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-35(31(36)22-23-32(37)38)30(34(40)42-27-29(4)5)25-33(39)41-26-28(2)3/h22-23,28-30H,6-21,24-27H2,1-5H3,(H,37,38)/b23-22-/t30-/m0/s1

InChI Key

ALFGMKAIOCZYRR-YXWORILISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)OCC(C)C)C(=O)OCC(C)C)C(=O)/C=C\C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C(CC(=O)OCC(C)C)C(=O)OCC(C)C)C(=O)C=CC(=O)O

physical_description

Other Solid

Origin of Product

United States

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